
5-Bromo-3-fluoropyridine-2-sulfonyl chloride
Overview
Description
5-Bromo-3-fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoropyridine-2-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-3-fluoropyridine. This process can be carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions . The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride group (–SO₂Cl) serves as a highly electrophilic site for nucleophilic substitution, enabling diverse derivatization:
Reagents and Products
Reaction Type | Nucleophile | Product | Conditions | Source |
---|---|---|---|---|
Sulfonamide formation | Amines (R-NH₂) | R-NH-SO₂-pyridine derivative | Room temp, inert atmosphere | |
Sulfonate ester | Alcohols (R-OH) | R-O-SO₂-pyridine derivative | Base (e.g., NaOH), polar aprotic solvent | |
Sulfonothioate | Thiols (R-SH) | R-S-SO₂-pyridine derivative | Mild base, THF or DCM |
Example : Reaction with primary amines (e.g., methylamine) yields sulfonamides, critical intermediates in drug development. The reaction proceeds via a two-step mechanism:
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Nucleophilic attack on the sulfur atom.
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Elimination of HCl, stabilized by bases like triethylamine.
Suzuki-Miyaura Cross-Coupling at the Bromine Site
The bromine substituent at position 5 participates in palladium-catalyzed coupling reactions:
Typical Conditions
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Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂
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Base : Na₂CO₃ or K₃PO₄
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Solvent : DMF or THF/water mixture
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Temperature : 80–100°C
Product : Biaryl derivatives formed via substitution of Br with aryl/heteroaryl boronic acids . For example, coupling with phenylboronic acid produces 3-fluoro-5-phenylpyridine-2-sulfonyl chloride, a scaffold in kinase inhibitor synthesis .
Reduction Reactions
The sulfonyl chloride group can be selectively reduced:
Reducing Agent | Product | Conditions | Application | Source |
---|---|---|---|---|
LiAlH₄ | Pyridine-2-sulfinic acid | Anhydrous THF, 0°C to RT | Precursor for thiols | |
Zn/HCl | Pyridine-2-thiol | Reflux, acidic | Chelating agents |
Reduction with LiAlH₄ proceeds via a radical intermediate, while Zn/HCl facilitates direct substitution of Cl with –SH.
Hydrolysis to Sulfonic Acid
Under aqueous basic conditions, hydrolysis yields the stable sulfonic acid derivative:
This reaction is utilized to modify solubility profiles for biological testing.
Comparative Reactivity with Analogues
The bromine and fluorine substituents enhance electrophilicity compared to non-halogenated analogues:
Compound | Relative Reactivity in Suzuki Coupling | Sulfonamide Yield (%) |
---|---|---|
5-Bromo-3-fluoropyridine-2-sulfonyl chloride | 1.0 (reference) | 85–90 |
5-Chloro-3-fluoropyridine-2-sulfonyl chloride | 0.7–0.8 | 75–80 |
3-Fluoropyridine-2-sulfonyl chloride | 0.2–0.3 | 60–65 |
Data extrapolated from analogous transformations .
Mechanistic Insights
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Electrophilic Aromatic Substitution : Limited due to electron-deficient pyridine ring but feasible at position 4 under strong electrophiles (e.g., nitration at –SO₂Cl-directed meta position).
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Oxidative Degradation : Prolonged exposure to oxidizing agents (e.g., H₂O₂) cleaves the sulfonyl group, forming halogenated pyridine oxides .
Scientific Research Applications
Pharmaceutical Development
5-Bromo-3-fluoropyridine-2-sulfonyl chloride is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory diseases and cancers. It acts as a precursor for:
- CRTH2 Antagonists: These compounds are relevant in treating allergic diseases such as asthma and atopic dermatitis by inhibiting the action of prostaglandin D2 on CRTH2 receptors .
- Endothelin Antagonists: The compound is involved in producing endothelin receptor antagonists that are significant in managing cardiovascular diseases .
Agrochemical Applications
The compound has been explored for its potential use in developing herbicides and pesticides. Its ability to modify biological pathways makes it valuable for creating agents that can selectively target plant or pest physiology without affecting non-target organisms.
Material Science
In material science, this compound can be used to synthesize functionalized polymers and materials with specific electronic or optical properties.
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoropyridine-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify other molecules by introducing the sulfonyl group, which can alter the chemical and physical properties of the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-fluoropicolinonitrile: Another derivative of pyridine with similar reactivity but different functional groups.
5-Bromo-2-fluoropyridine: A simpler analog that lacks the sulfonyl chloride group but shares the bromine and fluorine substituents.
Uniqueness
5-Bromo-3-fluoropyridine-2-sulfonyl chloride is unique due to its combination of bromine, fluorine, and sulfonyl chloride groups. This combination imparts specific reactivity and properties that are valuable in synthetic chemistry, particularly in the formation of sulfonylated products .
Biological Activity
5-Bromo-3-fluoropyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 227.09 g/mol. The compound features a pyridine ring substituted with bromine and fluorine atoms, as well as a sulfonyl chloride group, which contributes to its reactivity and interaction with biological targets.
Inhibition of Enzymatic Activity
Research indicates that this compound acts as an inhibitor of Polo-like kinase 4 (PLK4), an enzyme critical for cell division and proliferation. By inhibiting PLK4, this compound may disrupt cancer cell growth, presenting a potential pathway for cancer therapeutics.
Binding Affinity
The presence of the sulfonyl group enhances the compound's ability to form hydrogen bonds with target proteins, potentially increasing binding affinity and specificity. The electron-withdrawing nature of both the bromine and fluorine atoms modifies the electronic properties of the compound, influencing its interaction with biological systems.
Biological Activity
This compound has been shown to exhibit various biological activities:
- Anticancer Activity : The compound's inhibition of PLK4 suggests its potential use in cancer treatment. Studies have demonstrated that compounds with similar structures can significantly affect cancer cell proliferation.
- Antimicrobial Properties : Some derivatives of pyridine have shown antimicrobial activity, indicating that this compound may also possess similar properties, although specific studies are needed to confirm this .
Case Studies
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PLK4 Inhibition Study
In a study focused on the development of PLK4 inhibitors, this compound was identified as a promising candidate. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting its potential for further development as an anticancer agent. -
Synthesis and Evaluation
A synthesis study evaluated various derivatives of sulfonyl chlorides, including this compound. The results highlighted its reactivity patterns and potential applications in synthetic organic chemistry, reinforcing its significance in drug development .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bromine at position 5, fluorine at position 3 | PLK4 inhibitor; potential anticancer activity |
2-Fluoropyridine | Fluorine at position 2 | Moderate biological activity |
4-Fluoropyridine | Fluorine at position 4 | Similar reactivity |
3-Bromo-2-fluoropyridine | Bromine at position 3 | Lacks sulfonyl group |
Q & A
Q. What are the key synthetic routes for preparing 5-bromo-3-fluoropyridine-2-sulfonyl chloride, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis typically involves sulfonation and halogenation steps. A common approach starts with pyridine derivatives, where sulfonyl chloride groups are introduced via chlorosulfonation under controlled temperatures (0–5°C). Bromination and fluorination are achieved using reagents like N-bromosuccinimide (NBS) and DAST (diethylaminosulfur trifluoride), respectively. Yield optimization depends on solvent polarity (e.g., dichloromethane vs. DMF), stoichiometry of halogenating agents, and reaction time. For example, excess DAST may lead to over-fluorination byproducts, while insufficient NBS reduces bromination efficiency .
Basic Research Focus
- ¹H/¹³C NMR : The electron-withdrawing sulfonyl chloride group deshields adjacent protons, causing downfield shifts (e.g., H-2 at δ 8.5–9.0 ppm). Bromine and fluorine substituents split signals due to coupling (³JHF ~20 Hz for ortho-fluorine).
- IR : Characteristic S=O stretching at 1360–1390 cm⁻¹ and S-Cl at 540–580 cm⁻¹ confirm sulfonyl chloride functionality.
- MS : Molecular ion peaks (e.g., [M]⁺ at m/z 274) and isotopic patterns (Br: 1:1, Cl: 3:1) validate stoichiometry. Contradictions in literature spectra (e.g., unexpected splitting in ¹⁹F NMR) may arise from solvent polarity or impurities, necessitating purity checks via HPLC .
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitutions?
Advanced Research Focus
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution (EAS) and sulfonate group reactivity. Key findings:
- The sulfonyl chloride group directs nucleophiles to the C-2 position due to its strong electron-withdrawing effect.
- Fluorine at C-3 stabilizes intermediates via resonance, reducing activation energy by ~15 kcal/mol compared to non-fluorinated analogs.
- Solvent effects (e.g., polar aprotic vs. protic) alter transition-state geometries, validated experimentally via kinetic isotope effects .
Q. How do steric and electronic factors influence regioselectivity in cross-coupling reactions involving this compound?
Advanced Research Focus
In Suzuki-Miyaura couplings, the bromine substituent acts as the primary leaving group, while fluorine remains inert. Regioselectivity is modulated by:
- Steric effects : Bulky ligands (e.g., SPhos) favor coupling at less hindered positions (C-5 over C-6).
- Electronic effects : Electron-deficient aryl boronic acids accelerate oxidative addition. Contradictions in published yields (e.g., 40–85%) often stem from catalyst loading (Pd(PPh₃)₄ vs. PdCl₂(dppf)) or base choice (K₂CO₃ vs. CsF) .
Basic Research Focus
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), face shields, and fume hoods (due to volatile HCl release).
- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate; avoid aqueous rinses to prevent exothermic reactions. Contradictory safety data (e.g., LD₅₀ ranges) highlight the need for batch-specific SDS reviews .
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
Advanced Research Focus
Solubility variations in DMSO (10–50 mg/mL) may arise from:
- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD).
- Hydration : Trace moisture increases polarity, reducing solubility in non-polar solvents.
- Experimental validation : Use Karl Fischer titration to quantify water content and DSC to assess polymorphic stability .
Q. What strategies mitigate decomposition during long-term storage?
Advanced Research Focus
Decomposition pathways include hydrolysis (sulfonic acid formation) and photolytic dehalogenation. Mitigation strategies:
Properties
IUPAC Name |
5-bromo-3-fluoropyridine-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-3-1-4(8)5(9-2-3)12(7,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXBZXSKNBOEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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